N-(2H-1,3-benzodioxol-5-yl)-N'-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}ethanediamide
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Overview
Description
N-(2H-1,3-benzodioxol-5-yl)-N'-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}ethanediamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzo[d][1,3]dioxole moiety, a fluorophenyl group, and a piperazine ring, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of a Pd-catalyzed C-N cross-coupling reaction . The reaction conditions often include the use of catalytic tris(dibenzylideneacetone)dipalladium, 2,2′-bis(phenylphosphino)-1,1′-binaphthyl (BINAP), and cesium carbonate as the base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-N'-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(2H-1,3-benzodioxol-5-yl)-N'-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}ethanediamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-N'-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}ethanediamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to cause cell cycle arrest and induce apoptosis in certain cancer cell lines . The compound may interact with microtubules and tubulin, leading to the disruption of microtubule assembly and cell division .
Comparison with Similar Compounds
Similar Compounds
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the benzo[d][1,3]dioxole moiety and have been studied for their anticancer properties.
5-(benzo[d][1,3]dioxol-5-yl)hexahydrofuro[3,4-c]furan-1-yl derivatives: These compounds also feature the benzo[d][1,3]dioxole group and have applications in various fields.
Uniqueness
N-(2H-1,3-benzodioxol-5-yl)-N'-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}ethanediamide is unique due to its combination of structural elements, which confer specific chemical reactivity and biological activity. Its ability to interact with multiple molecular targets makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN4O4/c22-16-3-1-2-4-17(16)26-11-9-25(10-12-26)8-7-23-20(27)21(28)24-15-5-6-18-19(13-15)30-14-29-18/h1-6,13H,7-12,14H2,(H,23,27)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJIABEHAGYDZIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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